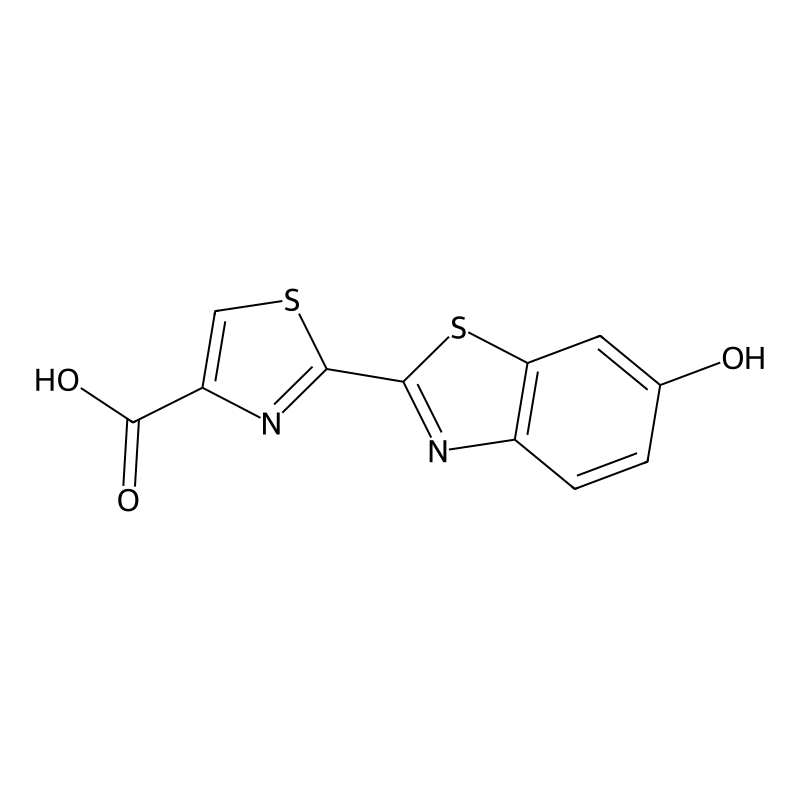

Dehydroluciferin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Dehydroluciferin (CAS 20115-09-7) is an oxidized, non-luminogenic derivative of D-luciferin that functions as a highly potent, tight-binding inhibitor of firefly luciferase[1]. While D-luciferin is widely procured as the primary light-emitting substrate for bioluminescence assays, dehydroluciferin is essential as a specialized analytical standard for quantifying substrate degradation and as a kinetic tool for trapping luciferase in non-productive states [2]. Its extreme binding affinity and role in the formation of dehydroluciferyl-adenylate (L-AMP) make it indispensable for advanced enzyme kinetic modeling and the calibration of long-term in vivo imaging systems where temperature-dependent substrate oxidation confounds signal quantification [REFS-1, REFS-2].

References

- [1] Ribeiro, C., & Esteves da Silva, J. C. G. (2008). Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate. Photochemical & Photobiological Sciences, 7(9), 1085-1090.

- [2] Pinto da Silva, L., & Esteves da Silva, J. C. G. (2011). Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, dehydroluciferin and L-luciferin. Photochemical & Photobiological Sciences, 10(6), 1039-1045.

Substituting dehydroluciferin with other luciferase inhibitors, such as oxyluciferin or L-luciferin, fundamentally alters enzyme kinetic profiles and assay reproducibility [1]. Oxyluciferin acts as a standard competitive inhibitor with moderate affinity, whereas dehydroluciferin functions as a tight-binding uncompetitive inhibitor that traps the enzyme at nanomolar concentrations [1]. Furthermore, in long-term physiological assays, D-luciferin specifically oxidizes into dehydroluciferin; using alternative chemical standards fails to accurately model the dual effect of substrate depletion and active enzyme poisoning that causes severe signal decay in continuous-delivery systems [2]. Consequently, accurate calibration of bioluminescence degradation requires the exact matched byproduct rather than a generic in-class substitute.

References

- [1] Pinto da Silva, L., & Esteves da Silva, J. C. G. (2011). Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, dehydroluciferin and L-luciferin. Photochemical & Photobiological Sciences, 10(6), 1039-1045.

- [2] Sidorov, et al. (2020). Methods for detecting PER2::LUCIFERASE bioluminescence rhythms in freely moving mice. bioRxiv / PMC8428688.

Superior Inhibitory Potency for Enzyme Trapping

Dehydroluciferin demonstrates an exceptionally high binding affinity for firefly luciferase, functioning as a tight-binding uncompetitive inhibitor with a Ki of 4.9 nM [1]. In contrast, the natural reaction product oxyluciferin acts as a weaker competitive inhibitor (Ki = 500 nM), and the enantiomer L-luciferin shows mixed-type inhibition (Ki = 680 nM)[REFS-1, REFS-2]. This represents a ~100-fold stronger inhibition by dehydroluciferin compared to oxyluciferin under standard assay conditions.

| Evidence Dimension | Inhibition constant (Ki) against firefly luciferase |

| Target Compound Data | Dehydroluciferin Ki = 4.9 nM |

| Comparator Or Baseline | Oxyluciferin Ki = 500 nM; L-luciferin Ki = 680 nM |

| Quantified Difference | ~100-fold stronger inhibition than oxyluciferin |

| Conditions | 50 mM Hepes buffer (pH 7.5), 10 nM luciferase, 250 µM ATP |

Procuring dehydroluciferin ensures rapid, near-complete enzyme arrest at nanomolar concentrations, making it the required reagent for precise kinetic trapping compared to weaker competitive inhibitors.

Quantification of Signal Decay in Long-Term In Vivo Imaging

During long-term bioluminescence imaging using osmotic pumps at 37°C, D-luciferin spontaneously oxidizes into dehydroluciferin, which acts as a potent inhibitor [1]. Over a 14-day period, approximately 50% of the D-luciferin pool converts to dehydroluciferin, resulting in a 6-fold decrease in the functional bioluminescent signal compared to freshly prepared substrate [1]. Because dehydroluciferin actively poisons the enzyme rather than merely depleting the substrate pool, quantifying its exact accumulation is necessary for signal correction.

| Evidence Dimension | Bioluminescence signal reduction due to substrate degradation |

| Target Compound Data | 50% accumulation of dehydroluciferin causes a ~6-fold signal decrease |

| Comparator Or Baseline | Fresh D-luciferin (baseline signal, 0% inhibitor accumulation) |

| Quantified Difference | 6-fold reduction in functional bioluminescence |

| Conditions | 37°C incubation in continuous-delivery osmotic pumps for 14 days |

Buyers conducting continuous in vivo monitoring must use dehydroluciferin as a reference standard to mathematically correct for signal attenuation caused by temperature-dependent substrate oxidation.

Isolation of Coenzyme A (CoA) Rescue Mechanisms

Dehydroluciferin is specifically required for studying the multi-catalytic CoA-dependent rescue of luciferase. In the presence of ATP, dehydroluciferin forms dehydroluciferyl-adenylate (L-AMP), an ultra-tight competitive inhibitor (Ki = 3.8 nM) [2]. The addition of Coenzyme A converts this complex into dehydroluciferyl-CoA (L-CoA), which is a significantly weaker non-competitive inhibitor (Ki = 880 nM) [1]. This >230-fold reduction in inhibitory potency allows the enzyme to resume catalytic turnover.

| Evidence Dimension | Shift in inhibition constant (Ki) upon CoA addition |

| Target Compound Data | Dehydroluciferin + ATP (L-AMP form, Ki = 3.8 nM) |

| Comparator Or Baseline | Dehydroluciferin + ATP + CoA (L-CoA form, Ki = 880 nM) |

| Quantified Difference | CoA addition reduces inhibitory potency by >230-fold |

| Conditions | In vitro luciferase assay measuring the conversion of L-AMP to L-CoA |

Procuring pure dehydroluciferin is strictly required to study and quantify the CoA-dependent thioesterification pathway that rescues luciferase from product inhibition.

Calibration of Long-Term Osmotic Pump Imaging Systems

Dehydroluciferin is critical for calibrating continuous-delivery bioluminescence systems, such as those used in circadian rhythm monitoring (e.g., PER2::LUC mice)[1]. Because D-luciferin oxidizes to dehydroluciferin at 37°C, researchers use this compound to model signal decay and adjust quantitative imaging data accurately.

Advanced Luciferase Kinetic and Inhibition Assays

Due to its extreme nanomolar affinity (Ki = 4.9 nM), dehydroluciferin is the standard reagent for trapping firefly luciferase in a non-productive state [2]. It is utilized in biochemical assays to determine the binding order, structural conformation, and multi-catalytic properties of the enzyme without the rapid turnover seen with D-luciferin.

Coenzyme A (CoA) Biosensor Development

The specific reaction between dehydroluciferyl-adenylate and CoA to form the much weaker inhibitor dehydroluciferyl-CoA is exploited in the design of bioluminescent CoA biosensors [2]. Dehydroluciferin serves as the essential precursor to generate the trapped enzyme complex required for these specialized detection platforms.

References

- [1] Sidorov, et al. (2020). Methods for detecting PER2::LUCIFERASE bioluminescence rhythms in freely moving mice. bioRxiv / PMC8428688.

- [2] Pinto da Silva, L., & Esteves da Silva, J. C. G. (2011). Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, dehydroluciferin and L-luciferin. Photochemical & Photobiological Sciences, 10(6), 1039-1045.

XLogP3

Wikipedia

Dates

Explore Compound Types